Array ( [bid] => 7455857 ) Buy N-(2-methyl-1,3-benzoxazol-5-yl)benzamide

N-(2-methyl-1,3-benzoxazol-5-yl)benzamide

Catalog No.
S7741210
CAS No.
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methyl-1,3-benzoxazol-5-yl)benzamide

Product Name

N-(2-methyl-1,3-benzoxazol-5-yl)benzamide

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)benzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-9-12(7-8-14(13)19-10)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

RSLSJTRYGGVIIF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3
N-(2-methyl-1,3-benzoxazol-5-yl)benzamide, also known as BMB, is a synthetic chemical compound that belongs to the family of benzamide derivatives. Its chemical formula is C15H12N2O2, and it has a molecular weight of 252.27 g/mol. The compound was first synthesized in 1964, and its various biological activities were discovered later. Since then, it has gained significant interest as a potential drug candidate due to its various pharmacological properties.
BMB is a white to pale yellow crystalline solid that has a melting point of 164-166°C. It is soluble in most organic solvents like dimethyl sulfoxide (DMSO) and acetone but insoluble in water. Its structure consists of a benzoxazole ring attached to a benzene ring with an amide functional group.
BMB can be synthesized by several methods. One commonly used method is the reaction of 2-aminobenzoic acid with 2-amino-4-methylphenol in the presence of a coupling reagent like carbodiimide. The resulting compound is then subjected to purification by crystallization or column chromatography. The characterization of BMB is carried out using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to quantify the purity and concentration of BMB in samples. Spectroscopic techniques like infrared (IR) and ultraviolet-visible (UV-Vis) are used to measure its electronic and vibrational properties.
BMB exhibits various biological activities like anti-inflammatory, analgesic, antipyretic, and anticonvulsant effects. Its anti-inflammatory activity is mediated by the inhibition of inflammatory mediators like prostaglandins and cytokines. Its antipyretic and analgesic effects are also attributed to its inhibitory action on cyclooxygenase (COX) enzymes. Additionally, BMB exhibits anticonvulsant effects by modulating the activity of GABAA receptors.
Studies have reported that BMB exhibits low toxicity in animal models when administered at therapeutic doses. However, long-term exposure to high doses of BMB can lead to organ toxicity and potential carcinogenesis. Therefore, proper safety measures should be followed while handling BMB in scientific experiments.
BMB is used in scientific experiments as a modulator of various biological pathways like COX-2 and GABAA receptors. It is also used in drug discovery as a lead compound for the development of novel drugs with better pharmacological properties.
Currently, BMB is being investigated for its potential in the treatment of various diseases like cancer, neurodegenerative disorders, and pain. Several studies have reported its potential as a COX-2 inhibitor in the treatment of cancer. Its anti-inflammatory and analgesic effects are also being explored in the treatment of pain and inflammation associated with various diseases.
BMB has potential implications in various fields of research like drug discovery, medicinal chemistry, and pharmacology. Its biological activities make it a promising candidate for the development of new drugs with better pharmacological properties. Additionally, its low toxicity and high bioactivity make it suitable for use in various industrial applications like food additives, flavors, and fragrances.
Despite its various pharmacological properties, the potential of BMB as a drug candidate is limited by its low solubility and poor bioavailability. Therefore, future research should focus on improving its pharmacokinetic properties by developing novel formulations like liposomes and nanoparticles. Additionally, the development of structure-activity relationship (SAR) studies and computational modeling can aid in the optimization of BMB derivatives with better pharmacological properties.

1. Development of novel formulations to improve its pharmacokinetic properties.
2. Study the effect of BMB on other receptor systems.
3. Investigate the potential of BMB as a treatment option for Alzheimer's disease.
4. Investigation of BMB in additional indications and diseases.
5. Development of studies to understand its mechanism of action and improve potency and selectivity.
6. Exploration of the possibility of using BMB as an anti-inflammatory agent in other fields beyond the medical field.
7. Development of strategies to enhance its bioavailability and solubility.
8. Creation of a systematic study to examine the optimal dose of BMB for treating neuroinflammation.
9. Use the pharmacological potential of BMB to develop new drugs with precise mechanisms of action.
10. Potential utilization of BMB as a biochemical marker to detect specific proteins, nucleic acids, or other molecules.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types